3-(2,2,2-Trifluoroethoxy)isonicotinic acid
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Overview
Description
3-(2,2,2-Trifluoroethoxy)isonicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol It is characterized by the presence of a trifluoroethoxy group attached to the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)isonicotinic acid typically involves the reaction of isonicotinic acid derivatives with trifluoroethanol under specific conditions. One common method involves the use of a fluorinated reagent such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5] triazene (TriTFET) to introduce the trifluoroethoxy group . The reaction is carried out in the presence of a base such as tetrabutylammonium fluoride in a solvent like acetonitrile, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)isonicotinic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethoxy group yields trifluoroacetic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)isonicotinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, inhibit the formation of the mycobacterial cell wall by targeting the enzyme InhA . The trifluoroethoxy group may enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound with similar applications in battery technology.
Uniqueness
3-(2,2,2-Trifluoroethoxy)isonicotinic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and oxidative stability. These properties make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-12-2-1-5(6)7(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGPITVQWOZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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